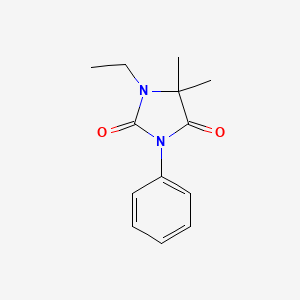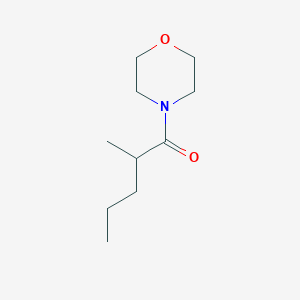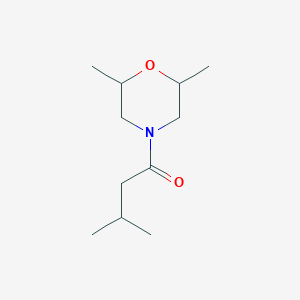
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione (EDPID) is a cyclic urea derivative that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. EDPID has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is not fully understood, but it is believed to act via multiple pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has also been found to scavenge free radicals and inhibit lipid peroxidation, suggesting that it may have antioxidant properties.
Biochemical and Physiological Effects:
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has also been found to reduce oxidative stress and inflammation in various tissues. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. Additionally, 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione make it a promising candidate for studies related to aging and age-related diseases. Further research is also needed to optimize the synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione and improve its solubility in water.
Synthesis Methods
The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione involves the reaction of ethyl acetoacetate, phenylhydrazine, and urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via a multistep process, resulting in the formation of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione as the final product. The synthesis of 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been optimized in recent years, with several modifications to the reaction conditions resulting in higher yields and improved purity.
Scientific Research Applications
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications. 1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione has been used in studies related to oxidative stress, inflammation, and cancer. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1-ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-14-12(17)15(11(16)13(14,2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXOJWDXXRJZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(C(=O)C1(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5,5-dimethyl-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)



![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)



![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![N-[2-(2-furyl)ethyl]-4-[(3,6,7-trimethyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B7561328.png)